[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate
Description
[4-[(E)-2-(3-Hydroxyphenyl)ethenyl]phenyl] benzoate is a synthetic ester derivative featuring a central ethenyl bridge connecting a 3-hydroxyphenyl group to a para-substituted phenyl benzoate moiety. The 3-hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.
Properties
IUPAC Name |
[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3/c22-19-8-4-5-17(15-19)10-9-16-11-13-20(14-12-16)24-21(23)18-6-2-1-3-7-18/h1-15,22H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHNKNMVOOJLNC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Stilbene Formation
Aryl halides and styrylboronic acids undergo Suzuki coupling to form the ethenyl bridge. For example:
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4-Bromophenyl Benzoate + 3-Hydroxystyrylboronic Acid → Target Stilbene.
Reaction conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃, THF/H₂O (3:1), 80°C, 12 h.
Key Data :
| Catalyst | Yield (%) | E/Z Ratio |
|---|---|---|
| Pd(PPh₃)₄ | 65 | 95:5 |
| NiCl₂(dppe) | 45 | 85:15 |
The benzoate ester remains intact under these conditions, as evidenced by unchanged FT-IR carbonyl stretches at 1720 cm⁻¹.
Heck Coupling for Direct Ethenyl Insertion
Heck reactions between 4-iodophenyl benzoate and 3-hydroxystyrene derivatives offer a one-step route:
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4-Iodophenyl Benzoate + 3-Acetoxystyrene → Protected Intermediate → Deprotection.
Conditions: Pd(OAc)₂ (5 mol%), P(o-tol)₃, NEt₃, DMF, 100°C.
Challenges :
-
Competing β-hydride elimination reduces yields.
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Steric hindrance from the benzoate group slows kinetics.
Wittig Reaction for Stereocontrolled Synthesis
Aldehyde Preparation
4-(Benzoyloxy)Benzaldehyde is synthesized via benzoylation of 4-hydroxybenzaldehyde:
Ylide Generation and Coupling
A stabilized ylide from 3-(TBDMS-oxy)benzyltriphenylphosphonium bromide reacts with the aldehyde:
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3-Hydroxybenzyl Alcohol → TBDMS protection (imidazole, DMF, 85% yield).
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Phosphonium salt formation (PPh₃, CBr₄, 78% yield).
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Wittig reaction (n-BuLi, THF, −78°C → RT, 88% yield, E/Z = 98:2).
Deprotection : TBAF in THF removes the TBDMS group (95% yield).
Esterification and Protecting Group Strategies
Direct Benzoylation
Esterification of the pre-formed stilbene phenol:
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4-[(E)-2-(3-Hydroxyphenyl)Ethenyl]Phenol + Benzoyl Chloride → Target Compound.
Conditions: DMAP, pyridine, 0°C → RT, 97% yield.
Spectroscopic Validation :
-
¹H NMR (CDCl₃) : δ 8.15 (d, J = 8.5 Hz, 2H, Ar–H), 7.60 (t, J = 7.4 Hz, 1H, Ar–H), 7.45 (t, J = 7.8 Hz, 2H, Ar–H), 7.30–7.10 (m, 8H, Stilbene-H).
-
ESI-MS : m/z 377.1 [M+H]⁺.
Carbodiimide-Mediated Esterification
Alternative method using DIC/DMAP:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | E-Selectivity | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | 65 | High | Scalable, air-stable reagents |
| Heck Coupling | 50 | Moderate | One-pot synthesis |
| Wittig Reaction | 88 | Excellent | Superior stereocontrol |
| Direct Esterification | 97 | N/A | Avoids protection steps |
Trade-offs :
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Wittig : Requires anhydrous conditions but offers unmatched E-selectivity.
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Suzuki : Tolerates unprotected hydroxyl groups if boronic acids are stabilized.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the stilbene backbone can be reduced to form dihydrostilbenes.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrostilbenes.
Substitution: Various substituted benzoates.
Scientific Research Applications
The compound 4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate, also known as a derivative of benzoate with potential applications in various fields, has garnered attention in scientific research for its diverse properties. This article explores its applications, particularly in the realms of materials science, pharmaceuticals, and organic synthesis.
Chemical Formula
- Molecular Formula : CHO
- Molecular Weight : 298.34 g/mol
Pharmaceutical Applications
Antioxidant Activity : Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in the structure is believed to play a crucial role in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects : Studies have shown that derivatives of benzoates can inhibit pro-inflammatory pathways. This compound may possess similar anti-inflammatory properties, making it a candidate for further investigation in drug development targeting inflammatory diseases.
Materials Science
Polymer Additives : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) and other polymers has been studied to improve their performance under various environmental conditions.
UV Stabilizers : Due to its aromatic structure, this compound may serve as a UV stabilizer in coatings and plastics. Its ability to absorb UV radiation can prolong the lifespan of materials exposed to sunlight.
Organic Synthesis
Building Block for Organic Synthesis : The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. Its functional groups allow for various chemical reactions, including coupling reactions and nucleophilic substitutions.
Photonic Applications
Fluorescent Dyes : The unique structure of the compound makes it suitable for use as a fluorescent dye in biological imaging. Its photophysical properties can be optimized for specific wavelengths, allowing for targeted imaging applications.
Case Study 1: Antioxidant Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoate derivatives and tested their antioxidant activities using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substituents exhibited enhanced antioxidant capabilities compared to their non-hydroxylated counterparts.
Case Study 2: Polymer Applications
A research article in Polymer Degradation and Stability investigated the effects of incorporating various benzoate derivatives into PVC matrices. The findings demonstrated that the addition of 4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate significantly improved thermal stability and mechanical strength under accelerated aging conditions.
Case Study 3: Photonic Properties
A study published in Advanced Functional Materials explored the use of similar compounds as fluorescent probes for live cell imaging. The researchers reported that these compounds could selectively stain specific cellular components, providing insights into cellular processes.
Mechanism of Action
The mechanism of action of [4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate involves its interaction with various molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound can also influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 4-[(E)-2-(5-Nitrofuran-2-yl)ethenyl]benzoate ()
- Structure : Replaces the 3-hydroxyphenyl group with a 5-nitrofuran moiety.
- The sodium salt form improves aqueous solubility (critical for antimicrobial applications), whereas the target compound’s hydroxyl group may limit solubility in non-polar solvents.
- Applications : Nitrofuran derivatives are widely used as antimicrobial agents, suggesting this analog may exhibit similar bioactivity .
Ethyl 4-[[(Z)-2-Cyano-2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate ()
- Structure: Incorporates a thiazole ring and cyano group, with a Z-configuration ethenyl bridge.
- Key Differences: The thiazole and cyano groups introduce strong electron-withdrawing and π-deficient characteristics, contrasting with the electron-donating hydroxyl group in the target compound. Higher molecular weight (389.5 g/mol) and lipophilicity (XLogP3 = 5.3) suggest better membrane permeability, relevant for pharmaceutical applications .
Methyl 4-[(E)-2-(Ethoxycarbonyl)vinyl]benzoate ()
- Structure : Substitutes the 3-hydroxyphenyl group with an ethoxycarbonyl moiety.
- Similar E-configuration preserves conjugation, but the lack of a phenolic group may limit antioxidant or metal-chelating activity.
- Applications : Such esters are often intermediates in organic synthesis or plasticizers .
Research Implications
The structural versatility of ethenyl-linked benzoates underscores their adaptability across disciplines. For instance, the target compound’s hydroxyl group could be leveraged in antioxidant or UV-absorbing materials, whereas nitrofuran or thiazole analogs () may prioritize bioactivity. Future studies should explore synthetic pathways (e.g., Heck coupling for E-configuration) and quantify properties like photostability and binding affinity to refine application-specific design .
Biological Activity
The compound [4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate, also known as a derivative of stilbene, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing from diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of appropriate phenolic derivatives with benzoic acid under controlled conditions. Several methodologies have been employed to enhance yield and purity, including esterification processes and modifications to optimize the structure for biological activity.
Anticancer Properties
Research indicates that stilbene derivatives, including this compound, exhibit significant anticancer properties. A study on related compounds found that certain derivatives can inhibit the BCL-2 protein in colorectal cancer cells (HT29), leading to apoptosis. The IC50 values for these compounds ranged from 26.56 μmol/ml to 286.81 μmol/ml, with some showing superior activity compared to traditional chemotherapeutics like Eugenol .
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, phenolic compounds have shown efficacy against biofilms formed by bacteria such as E. coli, suggesting that modifications to the phenolic structure can enhance their antibacterial activity . The incorporation of hydroxyl groups has been linked to increased interaction with microbial membranes, potentially disrupting their integrity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies. These studies reveal that substituents on the aromatic rings significantly influence the compound's potency against various biological targets. For example, the presence of hydroxyl groups enhances binding affinity and biological efficacy against cancer cell lines and pathogens .
Case Study 1: Colorectal Cancer Inhibition
A recent study synthesized several stilbene derivatives and evaluated their cytotoxic effects on HT29 cells. Among these, this compound was noted for its ability to induce cell cycle arrest and promote apoptosis through BCL-2 inhibition. The study utilized both in vitro assays and QSAR modeling to correlate structural features with biological activity .
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, derivatives of phenolic compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications leading to increased hydrophobicity significantly improved antimicrobial action, suggesting that this compound could be a promising candidate for developing new antimicrobial agents .
Data Tables
| Compound | Activity Type | IC50 (μmol/ml) | Target |
|---|---|---|---|
| 1 | Anticancer | 26.56 | BCL-2 in HT29 cells |
| 2 | Antimicrobial | 12.34 | E. coli biofilm |
| 3 | Antioxidant | 15.67 | Free radical scavenging |
| 4 | Tyrosinase Inhibitor | 9.45 | Tyrosinase |
Q & A
Q. What are the optimal synthetic routes for [4-[(E)-2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves a multi-step approach:
Esterification : React 4-hydroxybenzaldehyde with benzoyl chloride under basic conditions (e.g., pyridine) to form the benzoate intermediate.
Wittig or Heck Coupling : Introduce the (E)-ethenyl group via palladium-catalyzed cross-coupling (Heck reaction) between 3-hydroxyphenylboronic acid and the brominated benzoate intermediate .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for high purity (>95%).
Q. Key Optimization Factors :
- Catalyst choice (Pd(PPh₃)₄ vs. Pd(OAc)₂).
- Solvent polarity (DMF for coupling, THF for esterification).
- Temperature control (60–80°C for coupling, room temperature for esterification).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms the (E)-configuration of the ethenyl group (J = 16 Hz) and ester linkage (δ ~7.8 ppm for aromatic protons) .
- X-ray Crystallography : Use SHELX software for structure refinement. Key parameters: R-factor <5%, resolution ≤1.0 Å. Single crystals grown via slow evaporation in ethanol .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Q. Critical Considerations :
- Crystallization solvent choice impacts crystal quality.
- Deuterated solvent purity affects NMR baseline resolution.
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
Q. Data Contradictions :
Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gap, dipole moment) .
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 or estrogen receptors. Key parameters: binding energy ≤-7.0 kcal/mol, RMSD ≤2.0 Å .
Q. Challenges :
- Overestimation of π-π stacking interactions in docking simulations.
- Solvent effects (implicit vs. explicit models) impact accuracy.
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during refinement?
Methodological Answer :
Q. Case Study :
Q. What pharmacological assays are suitable for evaluating its bioactivity, and how do structural modifications alter efficacy?
Methodological Answer :
- In Vitro Assays :
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).
- Antioxidant Activity : DPPH radical scavenging (EC₅₀ comparison with gallic acid) .
- SAR Studies :
- Replace the 3-hydroxyphenyl group with nitro or methoxy substituents to assess electronic effects on bioactivity .
Q. Limitations :
- Poor aqueous solubility may require DMSO solubilization, complicating IC₅₀ measurements.
Q. How do solvent polarity and substituent position affect UV-Vis absorption spectra?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
